2-Nitrocyclopropane-1-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

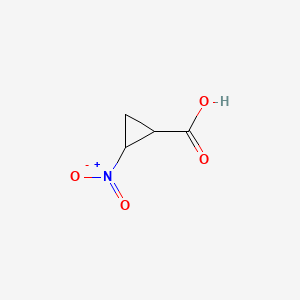

2-Nitrocyclopropane-1-carboxylic acid is an organic compound characterized by a cyclopropane ring substituted with a nitro group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrocyclopropane-1-carboxylic acid can be achieved through several methods. One common approach involves the nitration of cyclopropane derivatives. For instance, cyclopropane can be nitrated using nitric acid in the presence of sulfuric acid to introduce the nitro group. Another method involves the reaction of cyclopropyl cyanide with sodium hydroxide, followed by hydrolysis to yield the desired carboxylic acid .

Industrial Production Methods: Industrial production of this compound typically involves large-scale nitration processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrocyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The nitro group can be oxidized to form nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen in the presence of a catalyst can be used.

Substitution: Reagents like thionyl chloride (SOCl2) can convert the carboxylic acid group to an acid chloride, which can then undergo further substitution reactions

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields cyclopropylamine derivatives, while oxidation can produce nitrocyclopropane derivatives.

Scientific Research Applications

Synthesis and Structural Properties

2-Nitrocyclopropane-1-carboxylic acid can be synthesized through various methods, including the conjugate addition of nitromethane to unsaturated carbonyl compounds. This reaction typically produces single diastereoisomers, which can be further transformed into valuable intermediates such as cyclopropyl amino acids and other derivatives .

Table 1: Synthesis Overview

| Method | Starting Material | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Conjugate Addition | Nitromethane + Unsaturated Carbonyl | 74-67 | 58:42 - 54:46 |

| Halogenation + Nucleophilic Substitution | α-Brominated Adducts | Varied | Not applicable |

Research indicates that this compound exhibits notable biological activities. Its derivatives have been studied for potential applications in drug discovery, particularly in creating bioisosteric replacements for existing pharmaceuticals. The compound's ability to mimic certain functional groups makes it an attractive candidate for medicinal chemistry .

Case Study: Cyclopropyl Amino Acids

One significant application of this compound is in the synthesis of cyclopropyl amino acids, which are important in the development of novel therapeutic agents. The synthesis involves a straightforward conversion from nitrocyclopropanes and has shown promise in enhancing the pharmacokinetic properties of drug candidates .

Role as a Building Block in Organic Synthesis

This compound serves as a valuable building block in organic synthesis due to its strained ring structure, which can facilitate various chemical transformations. Its derivatives are utilized in the synthesis of complex molecules, including natural products and pharmaceuticals.

Table 2: Applications in Organic Synthesis

| Application | Description |

|---|---|

| Cyclopropanation Reactions | Used to synthesize cyclopropane derivatives via various catalytic methods. |

| Functional Group Transformations | Acts as a precursor for introducing functional groups into larger molecules. |

| Synthesis of Spiro Compounds | Enables the creation of spiro-fused structures through ring-opening reactions. |

Recent Advances and Future Directions

Recent studies have highlighted innovative methods for synthesizing acylated nitrocyclopropanes, expanding the utility of this compound in synthetic chemistry. These advancements suggest that further exploration of this compound could yield new pathways for developing complex organic molecules .

Mechanism of Action

The mechanism of action of 2-Nitrocyclopropane-1-carboxylic acid involves its interaction with molecular targets and pathways within cells. The nitro group can undergo redox reactions, influencing cellular redox states and potentially affecting signaling pathways. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, impacting the compound’s binding to proteins and other biomolecules .

Comparison with Similar Compounds

Cyclopropane-1-carboxylic acid: Lacks the nitro group, making it less reactive in redox reactions.

2-Nitropropane: Contains a nitro group but lacks the cyclopropane ring, resulting in different chemical properties.

Nitrocyclohexane: Larger ring structure compared to cyclopropane, leading to different steric and electronic effects.

Uniqueness: 2-Nitrocyclopropane-1-carboxylic acid is unique due to the combination of the strained cyclopropane ring and the electron-withdrawing nitro group. This combination imparts distinct reactivity and potential for diverse applications in synthesis and research .

Biological Activity

2-Nitrocyclopropane-1-carboxylic acid (2-NCPA) is a cyclopropane derivative that has garnered attention due to its diverse biological activities. This compound, characterized by its unique three-membered ring structure and nitro group, exhibits potential in various biochemical applications, particularly as an inhibitor in metabolic pathways. This article provides a comprehensive overview of the biological activity of 2-NCPA, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 2-NCPA is C4H5NO4, and it features a cyclopropane ring with a carboxylic acid and a nitro substituent. The structural formula can be represented as follows:

Mechanisms of Biological Activity

2-NCPA's biological activity is primarily attributed to its ability to interact with various enzymes and metabolic pathways. The following mechanisms have been identified:

- Inhibition of Ethylene Biosynthesis : 2-NCPA acts as an inhibitor of 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme crucial for ethylene production in plants. This inhibition can affect plant growth and development by regulating ethylene levels, which are vital for processes such as fruit ripening and senescence .

- Antimicrobial Properties : Some studies suggest that cyclopropane derivatives exhibit antimicrobial activity against certain pathogens. The presence of the nitro group may enhance this activity by facilitating interactions with microbial enzymes .

Inhibitory Effects on ACO

Recent research has focused on the inhibitory effects of 2-NCPA on ACO in Arabidopsis thaliana. Docking studies have shown that 2-NCPA binds effectively to the active site of ACO, demonstrating a binding affinity comparable to known inhibitors. Table 1 summarizes the binding constants and free energy changes observed during these studies.

| Compound | ΔG (kcal/mol) | Kb (M−1) |

|---|---|---|

| This compound | -6.5 | 5.9385 × 10^4 |

| Methylcyclopropane | -3.1 | 0.188 × 10^3 |

| Pyrazinoic acid | -5.3 | 7.61 × 10^3 |

Table 1: Binding Affinities of Various Compounds to ACO

Antimicrobial Activity

In vitro studies have evaluated the antimicrobial efficacy of 2-NCPA against specific bacterial strains. The results indicated significant inhibition zones when tested against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.

Discussion

The biological activities of 2-NCPA are largely influenced by its structural features, particularly the cyclopropane ring and nitro group. These functionalities contribute to its interaction with biological targets, making it a candidate for further research in drug development.

Future Directions

Further studies are warranted to explore:

- The full spectrum of biological activities associated with 2-NCPA.

- Its potential applications in agricultural biotechnology as a plant growth regulator.

- The synthesis of analogs with improved efficacy and reduced toxicity.

Properties

CAS No. |

22882-43-5 |

|---|---|

Molecular Formula |

C4H5NO4 |

Molecular Weight |

131.09 g/mol |

IUPAC Name |

(1R,2R)-2-nitrocyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C4H5NO4/c6-4(7)2-1-3(2)5(8)9/h2-3H,1H2,(H,6,7)/t2-,3-/m1/s1 |

InChI Key |

ZWYGYMZMGJZSMM-PWNYCUMCSA-N |

SMILES |

C1C(C1[N+](=O)[O-])C(=O)O |

Isomeric SMILES |

C1[C@H]([C@@H]1[N+](=O)[O-])C(=O)O |

Canonical SMILES |

C1C(C1[N+](=O)[O-])C(=O)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.